molecular formula C28H32O6 B143049 Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside CAS No. 53008-65-4

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside

Cat. No. B143049
CAS RN: 53008-65-4
M. Wt: 464.5 g/mol
InChI Key: MOKYEUQDXDKNDX-DFLSAPQXSA-N
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Description

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside is a derivative of glucose, which is a fundamental monosaccharide in biology. The molecule consists of a glucose unit with the hydroxyl groups at the 2nd, 3rd, and 4th positions being protected by benzyl groups. This modification renders the molecule more stable and resistant to unwanted reactions during synthetic procedures, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of derivatives of methyl alpha-D-glucopyranoside often involves the protection of hydroxyl groups to prevent unwanted side reactions. For instance, the synthesis of various 2-deoxy-alpha-D-glucopyranosides has been achieved by glycosylation of alcoholic nucleophiles using a protected glucopyranose as a starting material . Similarly, the synthesis of methyl 2-O-(benzylthio)carbonyl-alpha-D-glucopyranoside demonstrates the utility of protecting groups at the C2 position . These methods are indicative of the strategies that might be employed in the synthesis of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside, where selective protection and deprotection steps are crucial.

Molecular Structure Analysis

The molecular structure of such derivatives is characterized by the presence of benzyl groups attached to the oxygen atoms of the glucose molecule. The steric and electronic effects of these groups can influence the reactivity and conformation of the glucopyranoside. For example, an X-ray structure determination of a related compound indicated the presence of differing molecular arrangements in the solid state . This suggests that Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside may also exhibit interesting structural characteristics that could be analyzed by NMR and X-ray crystallography.

Chemical Reactions Analysis

The presence of benzyl protecting groups in Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside would make it amenable to various chemical reactions. These groups can be selectively removed under certain conditions, allowing for the introduction of other functional groups or the formation of glycosidic bonds. For example, the synthesis of 2,3-di-O-glycosyl derivatives of methyl alpha- and beta-D-glucopyranoside involves glycosylation reactions where the protecting groups play a critical role . The reactivity of the benzyl-protected glucopyranoside would be a key factor in its participation in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside would be influenced by the benzyl groups. These groups increase the molecule's hydrophobicity compared to the parent glucose molecule, which could affect its solubility in organic solvents. The crystallinity of the compound may also be affected, as seen in the synthesis of crystalline 2-O-(2'-hydroxypropyl)-alpha-D-glucopyranosides . The melting point, solubility, and stability of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside would be important parameters to consider in its application in synthetic chemistry.

Scientific Research Applications

Synthesis of Oligosaccharides

Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside has been utilized in the stepwise synthesis of oligosaccharides. For instance, Eby and Schuerch (1976) used it in the synthesis of methyl alpha-isomaltooligoside derivatives, achieving a high degree of stereoselectivity in the coupling reactions (Eby & Schuerch, 1976).

Synthesis of Sugar Sulfonic Acids

Lipták et al. (2004) reported the first synthesis of secondary sugar sulfonic acids through nucleophilic displacement reactions involving methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside. This research aimed to replace sulfate esters in glycosaminoglycans with sulfonic acids (Lipták et al., 2004).

Glucosylation Studies

Koto et al. (1986) explored the D-glucosylation of methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside, using it in the synthesis of alpha-maltosyl and alpha-isomaltosyl alpha-D-glucosides. This study provided insights into the selectivity of glucosylation reactions (Koto et al., 1986).

Partly O-Benzylated D-Glucopyranose Acetates

Cao, Okada, and Yamada (2006) investigated the regioselective preparation of partly O-benzylated D-glucopyranose acetates, using fully O-benzylated methyl alpha-D-glucopyranoside. They achieved high yields in this regioselective preparation, contributing to the understanding of stepwise debenzylation (Cao, Okada, & Yamada, 2006).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKYEUQDXDKNDX-DFLSAPQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458196
Record name Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside

CAS RN

53008-65-4
Record name Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
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Record name Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
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Reactant of Route 6
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside

Citations

For This Compound
2
Citations
FA Rafai - 1997 - elibrary.ru
Degree: M. Sc. DegreeYear: 1995 Institute: McGill University (Canada) Adviser: TH Chan. Attempts to design a novel mannosylation were carried, unsuccessfully, on in situ generated 3, …
Number of citations: 2 elibrary.ru
A Rafai Far - 1995 - escholarship.mcgill.ca
Attempts to design a novel mannosylation were carried, unsuccessfully, on in situ generated 3, 4, 6-tri-0-benzyl-~-D-mannose 1, 2-sulfite, and on 3, 4, 6-tri-0-benzyl-~-D-mannose-l, 2-…
Number of citations: 3 escholarship.mcgill.ca

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